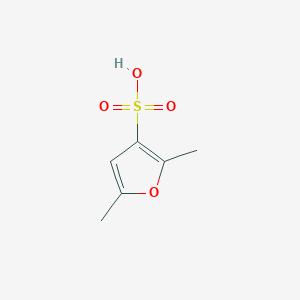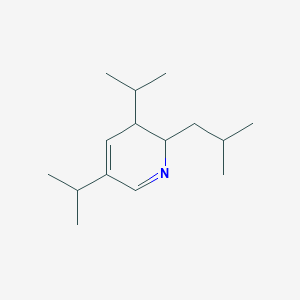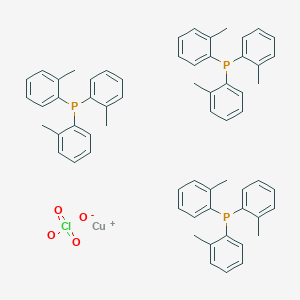
Copper(1+);tris(2-methylphenyl)phosphane;perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(1+);tris(2-methylphenyl)phosphane;perchlorate is a coordination compound that features a copper ion coordinated with tris(2-methylphenyl)phosphane ligands and a perchlorate counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+);tris(2-methylphenyl)phosphane;perchlorate typically involves the reaction of copper(I) salts with tris(2-methylphenyl)phosphane ligands in the presence of a perchlorate source. One common method involves the use of copper(I) chloride and tris(2-methylphenyl)phosphane in a suitable solvent, followed by the addition of perchloric acid to precipitate the perchlorate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Copper(1+);tris(2-methylphenyl)phosphane;perchlorate can undergo various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Ligand Substitution: The tris(2-methylphenyl)phosphane ligands can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize the copper(I) center.
Ligand Substitution: Ligand substitution reactions can be carried out using various phosphine ligands or other coordinating molecules in solvents like dichloromethane or acetonitrile.
Coordination Reactions: Coordination reactions typically involve the use of metal salts or other ligands in suitable solvents.
Major Products Formed
Oxidation: Oxidation of the copper(I) center typically results in the formation of copper(II) complexes.
Ligand Substitution: Substitution reactions yield new coordination compounds with different ligands.
Coordination Reactions: Coordination reactions result in the formation of new coordination complexes with varying stoichiometries and properties.
科学研究应用
Copper(1+);tris(2-methylphenyl)phosphane;perchlorate has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and hydrogenation reactions.
Materials Science: The unique structural properties of the compound make it a candidate for the development of new materials with specific electronic or optical properties.
Coordination Chemistry: The compound serves as a model system for studying coordination chemistry and the behavior of copper(I) complexes.
Biological Studies:
作用机制
The mechanism by which Copper(1+);tris(2-methylphenyl)phosphane;perchlorate exerts its effects depends on the specific application. In catalysis, the copper(I) center can facilitate various chemical transformations by coordinating with substrates and lowering the activation energy of the reaction. The tris(2-methylphenyl)phosphane ligands provide steric and electronic stabilization to the copper(I) center, enhancing its reactivity and selectivity.
相似化合物的比较
Similar Compounds
- Copper(I) chloride;tris(2-methylphenyl)phosphane
- Copper(I) bromide;tris(2-methylphenyl)phosphane
- Copper(I) iodide;tris(2-methylphenyl)phosphane
Uniqueness
Copper(1+);tris(2-methylphenyl)phosphane;perchlorate is unique due to the presence of the perchlorate counterion, which can influence the compound’s solubility, stability, and reactivity. The tris(2-methylphenyl)phosphane ligands provide a specific steric and electronic environment around the copper(I) center, distinguishing it from other copper(I) phosphane complexes.
属性
CAS 编号 |
91019-21-5 |
|---|---|
分子式 |
C63H63ClCuO4P3 |
分子量 |
1076.1 g/mol |
IUPAC 名称 |
copper(1+);tris(2-methylphenyl)phosphane;perchlorate |
InChI |
InChI=1S/3C21H21P.ClHO4.Cu/c3*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2-1(3,4)5;/h3*4-15H,1-3H3;(H,2,3,4,5);/q;;;;+1/p-1 |
InChI 键 |
JPFQGMZRVXHYJJ-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[O-]Cl(=O)(=O)=O.[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)

![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
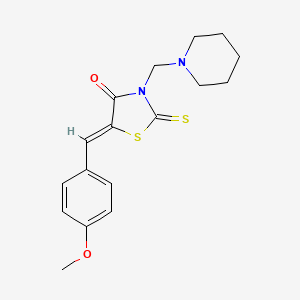
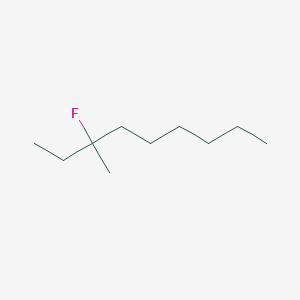

![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)

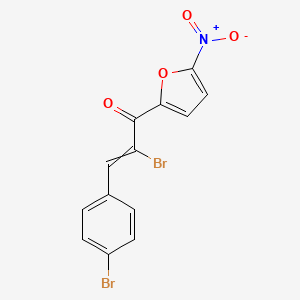
![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)
